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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro administration of the

Lopinavir/Ritonavir (LPV/r) combination in cell culture experiments. This document covers

essential background information, detailed experimental protocols, and quantitative data to

facilitate the effective use of LPV/r in virology and oncology research.

Introduction
Lopinavir is a potent inhibitor of the HIV-1 protease, a critical enzyme for the production of

mature and infectious virus particles.[1][2] By blocking this protease, lopinavir prevents the

cleavage of the Gag-Pol polyprotein, leading to the release of immature, non-infectious virions.

[1] Ritonavir, also a protease inhibitor, is co-administered in a sub-therapeutic dose to act as a

pharmacokinetic enhancer.[2] It achieves this by potently inhibiting the cytochrome P450 3A4

(CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing lopinavir.[3] This

inhibition significantly increases the plasma concentration and half-life of lopinavir, thereby

enhancing its antiviral activity.[2] Beyond its well-established role in HIV treatment, LPV/r has

been investigated for its potential applications in oncology, where it has been shown to induce

endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[4]
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The following tables summarize the quantitative data on the efficacy and cytotoxicity of

Lopinavir/Ritonavir in various cell lines and contexts.

Table 1: Antiviral Activity of Lopinavir/Ritonavir

Virus Cell Line Parameter
Lopinavir
(LPV)

Lopinavir/Ri
tonavir
(LPV/r)

Reference

HIV-1

(Subtype B,

Lab Strains)

Lymphoblasti

c cell lines
EC50 (nM) 10-27 - [1]

HIV-1

(Subtype B,

Clinical

Isolates)

Peripheral

blood

lymphocytes

EC50 (nM) 4-11 - [1]

HIV-1 (with

50% human

serum)

Lymphoblasti

c cell lines
EC50 (nM) 65-289 - [1]

HIV-2 - EC50 (nM) 12-180 - [1]

HIV-1 (Wild-

type)
MT-4

Serum-free

IC50 (ng/mL)
0.69 - [5]

MERS-CoV Calu-3 IC50 (µM) 11.6 8.5 [6]

SARS-CoV-2 Vero E6 IC50 (µM) 26.63 - [6]

Table 2: Cytotoxicity and Anticancer Activity of Lopinavir/Ritonavir
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Cell Line Cancer Type Parameter

Lopinavir/Rito
navir (LPV/r)
Concentration
(µM)

Reference

CT-26
Colorectal

Cancer
IC50 51.52 [7]

SW-480
Colorectal

Cancer
IC50 77.17 [7]

DU-145 Prostate Cancer
IC50 (Ritonavir

alone)
3 [8]

769-P Renal Cancer -
10-40 (LPV) with

10-40 (r)

786-O Renal Cancer -
10-40 (LPV) with

10-40 (r)

UMUC-3 Bladder Cancer -
10-40 (LPV) with

10-40 (r)

T-24 Bladder Cancer -
10-40 (LPV) with

10-40 (r)

Signaling Pathways
Lopinavir/Ritonavir has been shown to modulate several key signaling pathways, particularly

in the context of cancer therapy. The primary mechanism identified is the induction of

Endoplasmic Reticulum (ER) stress.

ER Stress, mTOR, and AKT Signaling
The combination of Lopinavir and Ritonavir synergistically induces ER stress in urological

cancer cells.[4] This is characterized by the upregulation of ER stress markers such as

Glucose-Regulated Protein 78 (GRP78) and Endoplasmic Reticulum resident protein 44

(ERp44).[9] The induction of ER stress leads to an increase in the expression of AMP-activated

protein kinase (AMPK), which in turn suppresses the mammalian target of rapamycin (mTOR)

pathway.[9] The mTOR pathway is a crucial regulator of cell growth and proliferation, and its
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inhibition can lead to apoptosis. Furthermore, LPV/r has been observed to block the activation

of Akt, a key protein in a major cell survival pathway.[10]

Lopinavir/Ritonavir

ER Stress

Akt Activation ↓

GRP78 ↑ ERp44 ↑ AMPK ↑

mTOR Pathway ↓

Apoptosis Cell Growth and Proliferation ↓

Click to download full resolution via product page

Caption: LPV/r Induced Signaling Pathway.

Experimental Protocols
Preparation of Lopinavir/Ritonavir Stock Solution
Lopinavir is practically insoluble in water.[6] Therefore, a suitable solvent is required to prepare

a stock solution for cell culture experiments.

Materials:

Lopinavir powder

Ritonavir powder
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Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

Sterile, light-protected containers

Protocol:

Weigh the desired amounts of Lopinavir and Ritonavir powder in a sterile microfuge tube.

Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration

(e.g., 100 mM).[11]

Vortex or sonicate the solution until the powders are completely dissolved.[11]

Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected

container.

Store the stock solution at -20°C for long-term storage.[11] For frequent use, an aliquot can

be stored at 4°C.

Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

Cells seeded in a 96-well plate

Lopinavir/Ritonavir stock solution

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[12]

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid

in water)[13]

Phosphate-Buffered Saline (PBS)
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Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate

overnight to allow for cell attachment.

Drug Treatment: Prepare serial dilutions of the LPV/r stock solution in complete cell culture

medium to achieve the desired final concentrations. Remove the old medium from the wells

and add 100 µL of the medium containing the different concentrations of LPV/r. Include a

vehicle control (medium with the same concentration of DMSO or ethanol as the highest

drug concentration).

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at

37°C in a humidified 5% CO2 incubator.

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each

well.[13]

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the

formation of formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals.[13]

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure

complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.[13]
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Caption: MTT Assay Workflow.
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HIV-1 p24 Antigen Quantification (ELISA)
The p24 antigen ELISA is used to quantify the amount of HIV-1 p24 core protein in cell culture

supernatants, which is a direct measure of viral replication.

Materials:

HIV-1 p24 ELISA kit (follow manufacturer's instructions)

Cell culture supernatants from LPV/r treated and control cells

Microplate reader

General Protocol (refer to kit manual for specifics):

Plate Preparation: Prepare the microplate wells coated with anti-p24 antibody as per the kit

instructions.

Sample and Standard Addition: Add diluted standards and cell culture supernatants to the

appropriate wells. Include positive and negative controls.

Incubation: Incubate the plate for the time and temperature specified in the kit manual (e.g.,

1-2 hours at 37°C).[15]

Washing: Wash the wells multiple times with the provided wash buffer to remove unbound

components.

Detector Antibody Addition: Add the biotinylated detector antibody to each well and incubate.

Washing: Repeat the washing step.

Enzyme Conjugate Addition: Add streptavidin-HRP conjugate to each well and incubate.[15]

Washing: Repeat the washing step.

Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark

until color develops.[15]

Stop Reaction: Add the stop solution to each well to terminate the reaction.
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Absorbance Measurement: Read the absorbance at 450 nm (or as specified by the kit) using

a microplate reader.

Data Analysis: Generate a standard curve from the absorbance values of the standards and

determine the concentration of p24 in the samples.
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Caption: p24 Antigen ELISA Workflow.
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Western Blot Analysis of ER Stress Markers
Western blotting can be used to detect changes in the expression of key proteins involved in

the ER stress pathway following LPV/r treatment.

Materials:

Cells treated with LPV/r

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels

Transfer apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against ER stress markers (e.g., GRP78, ERp44, CHOP, phospho-PERK,

phospho-eIF2α, ATF4, IRE1α)[16]

Loading control antibody (e.g., β-actin or GAPDH)[16]

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE: Denature equal amounts of protein from each sample and separate them by

size on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C.[16]

Washing: Wash the membrane three times for 10 minutes each with TBST.[16]

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal

using an imaging system.

Analysis: Quantify the band intensities and normalize to the loading control to determine the

relative protein expression levels.

Conclusion
The combination of Lopinavir and Ritonavir is a valuable tool for in vitro research in both

virology and oncology. The provided protocols and data offer a foundation for designing and

executing experiments to investigate the antiviral and anticancer properties of this drug

combination. Careful attention to experimental details, including appropriate controls and

concentration ranges, is crucial for obtaining reliable and reproducible results.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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